Thalidomide-NH-C9-NH2 hydrochloride

PROTAC synthesis purity specification quality control

PROTAC development requires precise E3 ligase linker geometry. Substituting analogs without re-optimization risks ternary complex failure. Thalidomide-NH-C9-NH2 hydrochloride solves this with validated CDK9 degradation in breast cancer lines (MCF7, T47D, BT474). - **Function**: Thalidomide-derived CRBN ligand + C9 alkyl linker + terminal primary amine (HCl salt for solubility). - **Application**: Conjugate to target ligands via amide bond formation for PROTAC libraries exploring ternary complex geometry. - **Stability**: Powder form stable 3 years at -20°C (sealed), reducing batch variability vs. solution (6 months at -80°C).

Molecular Formula C22H31ClN4O4
Molecular Weight 451.0 g/mol
CAS No. 2305936-77-8
Cat. No. B15542394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C9-NH2 hydrochloride
CAS2305936-77-8
Molecular FormulaC22H31ClN4O4
Molecular Weight451.0 g/mol
Structural Identifiers
InChIInChI=1S/C22H30N4O4.ClH/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28;/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28);1H
InChIKeyNCVSGGBARHERSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-NH-C9-NH2 Hydrochloride: Technical Overview


Thalidomide-NH-C9-NH2 hydrochloride is a Thalidomide-derived cereblon (CRBN) ligand-linker conjugate . This compound comprises a Thalidomide-based E3 ligase ligand covalently attached to a nine-carbon alkyl linker terminated with a primary amine, supplied as a hydrochloride salt to enhance handling and solubility . Its molecular formula is C22H31ClN4O4 with a molecular weight of 450.96 g/mol . As a functionalized building block, it is specifically designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it recruits the CRBN E3 ubiquitin ligase complex to target proteins for degradation .

PROTAC degrader synthesis with CRBN E3 ligase recruitment
Pendant primary amine enables carboxylate conjugation
Hydrochloride salt supports handling and solubility

Why Thalidomide-NH-C9-NH2 HCl Cannot Be Replaced


Thalidomide-based ligand-linker conjugates exhibit divergent physicochemical and functional properties depending on their linker length, attachment position, salt form, and purity profile. Even minor alterations—such as substituting a C9 alkyl linker for a PEG-based linker, switching the attachment vector from the 4-amino to the 5-O position, or using a pomalidomide or lenalidomide core instead of thalidomide—can fundamentally alter ternary complex formation efficiency, cellular permeability, and degradation kinetics . Because PROTAC activity is exquisitely sensitive to linker geometry and E3 ligase engagement, substitution with a superficially similar analog without quantitative re-optimization risks complete loss of target degradation efficacy [1]. The specific evidence below quantifies key differentiating parameters that procurement decisions must account for.

Linker geometry variation Linker length, attachment vector, or regioisomer may shift ternary complex formation and degradation kinetics.
E3 ligase core mismatch Pomalidomide or lenalidomide cores may alter neosubstrate degradation selectivity and potency context.
Purity and form differences Alternative purity grades or salt forms may introduce side-products that confound degradation assay interpretation.

Thalidomide-NH-C9-NH2 HCl: Differentiation Evidence


Purity Advantage vs. Alternative Sources

Thalidomide-NH-C9-NH2 hydrochloride from MedChemExpress (Cat. No. HY-156159) is specified at 99.85% purity . This significantly exceeds the ≥95% purity specification offered by alternative commercial sources for the same CAS compound . The 4.85 percentage point purity differential is critical for PROTAC synthesis where even trace impurities can poison conjugation chemistry or confound degradation assay interpretation. Purity was determined by HPLC under standard QC conditions .

Purity comparison
Head-to-head
99.85% (MCE) vs ≥95% (alternative sources)
Supports batch consistency and minimizes side-product interference in degradation assays.
HPLC analysis; vendor specification data.
PROTAC synthesis purity specification quality control

Powder vs. Solvent Storage Stability

Thalidomide-NH-C9-NH2 hydrochloride in powder form is stable for 3 years when stored at -20°C under sealed, moisture-protected conditions . This powder stability significantly exceeds the 6-month stability of the same compound pre-dissolved in solvent (e.g., DMSO) at -80°C [1]. The differential stability profile dictates procurement and stock management strategies: bulk powder acquisition enables multi-year research programs without degradation-driven re-validation, whereas solvent-dissolved aliquots are suitable only for short- to medium-term use.

Storage stability
Head-to-head
3 years (powder, -20°C) vs 6 months (solvent, -80°C)
Enables multi-year stockpiling; reduces re-validation and batch variability in longitudinal campaigns.
Powder sealed/moisture-protected; solvent (DMSO).
storage stability powder formulation PROTAC building block

Linker Attachment Vector and Regioisomer Impact

Thalidomide-NH-C9-NH2 hydrochloride (CAS 2305936-77-8) features the C9-alkylamine linker attached via the 4-amino position on the isoindole-1,3-dione ring system . This attachment vector differs from Thalidomide-5-O-C9-NH2 hydrochloride (molecular weight 451.94 g/mol), where the identical C9 linker is attached via an ether linkage at the 5-position . The different attachment vectors (amino vs. ether linkage; 4- vs. 5-position) alter the exit trajectory of the pendant amine, which directly affects ternary complex geometry between the target protein, PROTAC molecule, and E3 ligase. No quantitative head-to-head degradation data exists for these two regioisomers, but the established principle that 'even slight alterations in ligands and crosslinkers can affect ternary complex formation' applies directly.

Linker vector
Class-level inference
4-amino-C9 vs 5-O-C9 ether; structural difference, functionally unquantified
Attachment vector may alter ternary complex geometry; functional impact unquantified without direct data.
Inferred from PROTAC linker design principles.
PROTAC linker vector regioisomer ternary complex

E3 Ligase Core Selection

Thalidomide-NH-C9-NH2 hydrochloride utilizes a Thalidomide core for CRBN E3 ligase recruitment . Alternative building blocks include Pomalidomide-C9-NH2 hydrochloride and Lenalidomide-based conjugates such as Lenalidomide-CO-C7-NH2 . Although all three classes recruit CRBN, they exhibit distinct binding affinities, degradation selectivity profiles, and neosubstrate preferences. Thalidomide-based PROTACs preferentially degrade IKZF1/3 and have demonstrated efficacy in CDK9 degradation when linked to SNS-032 (as in THAL-SNS-032) [1]. Quantitative binding affinity (Kd) data for Thalidomide-NH-C9-NH2 hydrochloride specifically is not publicly available. This comparison relies on class-level inference regarding differential E3 ligase engagement characteristics.

Core selection
Class-level inference
Thalidomide vs pomalidomide/lenalidomide CRBN ligands
Core identity may shift neosubstrate degradation selectivity and potency context.
No quantitative Kd data at building-block level.
CRBN ligand E3 ligase Thalidomide analog

Functional Validation in CDK9 PROTAC

Thalidomide-NH-C9-NH2 hydrochloride has been successfully employed as the CRBN-recruiting component in THAL-SNS-032, a PROTAC that selectively degrades cyclin-dependent kinase 9 (CDK9) [1]. THAL-SNS-032 demonstrated effectiveness in preclinical breast cancer models, with profound inhibitory activity in MCF7, T47D, and BT474 cells [2]. Western blot analysis confirmed decreased CDK9 protein levels in BT474 and BT474-TDM1R cells following treatment [2]. Quantitative comparison of degradation efficiency relative to PROTACs built with alternative linker-core combinations is not available. The THAL-SNS-032 example provides proof-of-concept that this building block yields a functional degrader with validated target engagement and anti-proliferative activity, establishing a baseline for expectation management.

CDK9 degrader validation
Supporting evidence
THAL-SNS-032 degrades CDK9 in MCF7, T47D, BT474 cells; Western blot confirmed
Demonstrates building block utility in a functional degrader; anti-proliferative endpoint response observed.
Published preclinical data; no quantitative comparator available.
PROTAC CDK9 degradation breast cancer

Thalidomide-NH-C9-NH2 HCl: Application Scenarios


CDK9 PROTAC Synthesis

Researchers aiming to synthesize THAL-SNS-032 or analogous CDK9-targeting PROTACs should procure Thalidomide-NH-C9-NH2 hydrochloride as the CRBN-recruiting component [1]. The compound has been validated in this exact application, demonstrating CDK9 degradation and anti-proliferative activity in breast cancer cell lines including MCF7, T47D, and BT474 [2]. High-purity (99.85%) material is recommended to minimize side-product interference in degradation assays .

PROTAC Library Synthesis with Extended Shelf Life

Research programs building large PROTAC libraries or conducting long-term structure-activity relationship studies should procure the powder form of Thalidomide-NH-C9-NH2 hydrochloride, which offers 3-year stability at -20°C under sealed, moisture-protected storage . This extended shelf life supports multi-year optimization campaigns without the need for frequent re-procurement and re-validation, reducing cost and batch-to-batch variability relative to solvent-dissolved forms which are stable for only 6 months at -80°C [3].

Linker Geometry Variation in PROTAC Libraries

Thalidomide-NH-C9-NH2 hydrochloride provides a pendant primary amine that enables straightforward conjugation to carboxylic acid-containing target ligands via amide bond formation . When used alongside other protein degrader building blocks with different linker lengths or attachment vectors, parallel synthesis strategies can be employed to rapidly generate PROTAC libraries that explore ternary complex geometry space . The 4-amino attachment vector differentiates this building block from 5-O-linked regioisomers, providing a distinct exit trajectory for linker extension .

Custom Degraders Targeting IKZF1/3 or CDK9

Investigators developing novel PROTACs targeting IKZF1/3 transcription factors or CDK9 should select Thalidomide-NH-C9-NH2 hydrochloride as the E3 ligase recruiting element [4]. The Thalidomide core is known to recruit CRBN and promote degradation of specific neosubstrates, and its efficacy in CDK9 degradation has been established through the THAL-SNS-032 scaffold [1]. This makes it a rational choice for degrader programs focused on these target classes.

Application
Selection Property
Validation Focus
CDK9 degrader synthesis
CRBN-recruiting building block; 4-amino-C9 linker
CDK9 degradation endpoint verification in cell models
Long-term PROTAC library construction
Extended powder stability at -20°C
Batch-to-batch reproducibility and degradation assay consistency
Linker geometry diversification
Pendant primary amine for carboxylate conjugation
Ternary complex geometry screening
IKZF1/3 or CDK9 degrader development
Thalidomide core for CRBN-mediated degradation
Neosubstrate degradation selectivity and potency context

Technical Documentation Hub

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30 linked technical documents
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